Vinbarbital

Description

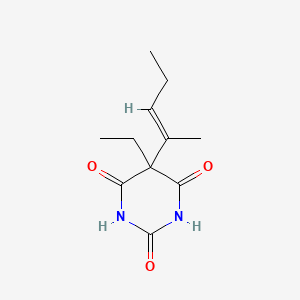

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFOHKSPUDGZPR-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859237 | |

| Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-42-8, 75016-38-5 | |

| Record name | Vinbarbital [INN:BAN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinbarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VINBARBITAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinbarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NZH2C1T6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinbarbital: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinbarbital (B1683051), a member of the barbiturate (B1230296) class of drugs, exerts its primary pharmacological effects as a central nervous system (CNS) depressant.[1] Classified as an intermediate-acting sedative-hypnotic, its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This guide provides a detailed technical overview of this mechanism, including the molecular interactions, signaling pathways, and relevant experimental protocols for investigation. Due to the limited availability of specific quantitative data for this compound in contemporary literature, this document incorporates comparative data from other well-studied barbiturates, such as pentobarbital (B6593769) and phenobarbital, to provide a comprehensive understanding of its pharmacological profile.

Introduction to this compound

This compound is a derivative of barbituric acid and was historically used for its sedative and hypnotic properties.[1] Like other barbiturates, it has been largely superseded in clinical practice by benzodiazepines and other newer agents due to a narrower therapeutic index and a higher risk of overdose and dependence.[3] However, a thorough understanding of its mechanism of action remains crucial for researchers in pharmacology and drug development, particularly for the study of GABA-A receptor function and the development of novel modulators.

The GABA-A Receptor: The Primary Target

The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the CNS.[4] It is a pentameric protein complex that forms a central chloride (Cl⁻) ion pore.[4] The binding of the endogenous neurotransmitter GABA to its specific site on the receptor triggers a conformational change, leading to the opening of the chloride channel.[5] The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[4]

This compound's Mechanism of Action at the GABA-A Receptor

This compound, like other barbiturates, does not bind to the same site as GABA. Instead, it binds to a distinct allosteric site on the GABA-A receptor complex.[3] This binding positively modulates the receptor's function in a manner distinct from benzodiazepines. While benzodiazepines increase the frequency of chloride channel opening in the presence of GABA, barbiturates increase the duration of the channel opening.[3] This prolonged channel opening leads to a greater influx of chloride ions and a more potent inhibitory effect on the neuron.[3]

At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, acting as agonists even in the absence of GABA.[6] This direct agonistic activity contributes to their more profound CNS depressant effects and lower therapeutic index compared to benzodiazepines.[3]

Signaling Pathway of this compound Action

The interaction of this compound with the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition. This signaling pathway is depicted in the diagram below.

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

As previously mentioned, specific quantitative data for this compound is scarce. The following tables summarize key pharmacological parameters for pentobarbital and phenobarbital, which are structurally and functionally related barbiturates. This data is provided for comparative purposes to contextualize the potential activity of this compound.

Table 1: Potentiation of GABA-A Receptor Currents by Pentobarbital

| Parameter | Value | Receptor Subtype | Reference |

| EC₅₀ (for increasing IPSC duration) | 53 µM | Native thalamic neurons | [7] |

| Potentiation of GABA EC₂₀ | 236% | α₁β₂γ₂s | [8] |

| Potentiation of GABA EC₂₀ | 536% | α₆β₂γ₂s | [8] |

Table 2: Direct Activation of GABA-A Receptors by Pentobarbital

| Parameter | Value | Receptor Subtype | Reference |

| EC₅₀ | 58 µM | α₆β₂γ₂s | [8] |

| EC₅₀ | 139 µM | α₂β₂γ₂s | [8] |

| EC₅₀ | 528 µM | α₅β₂γ₂s | [8] |

Table 3: Kinetic Effects of Barbiturates on GABA-A Receptor Channels

| Barbiturate | Effect on Mean Open Time | Effect on Channel Conductance | Reference |

| Pentobarbital | Increased | No change | [9] |

| Phenobarbital | Increased | No change | [9] |

Experimental Protocols for Studying this compound's Mechanism of Action

The investigation of this compound's interaction with the GABA-A receptor would employ standard pharmacological and electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a compound for a specific receptor.

Objective: To quantify the binding of a radiolabeled ligand to the barbiturate binding site on the GABA-A receptor in the presence and absence of this compound.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA-A receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[10][11]

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand specific for the barbiturate binding site (e.g., [³⁵S]TBPS or a radiolabeled barbiturate), and varying concentrations of unlabeled this compound.

-

For total binding, no unlabeled ligand is added.

-

For non-specific binding, a high concentration of a known barbiturate is added to saturate the specific binding sites.

-

Incubate the mixture to allow binding to reach equilibrium.[12]

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kd and Bmax for the radioligand and the Ki (inhibitory constant) for this compound.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single neuron, providing detailed information about how a drug modulates receptor function.

Objective: To characterize the effect of this compound on GABA-activated chloride currents in neurons.

Methodology:

-

Cell Preparation:

-

Use cultured neurons or neurons in acute brain slices.

-

Identify a target neuron under a microscope.

-

-

Patch-Clamp Recording:

-

Approach the neuron with a glass micropipette filled with an internal solution that mimics the intracellular ionic composition.

-

Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.[13][14]

-

-

Drug Application:

-

Perfuse the cell with an external solution containing a known concentration of GABA to elicit a baseline chloride current.

-

Co-apply this compound with GABA to the cell and record the resulting changes in the current.

-

Test a range of this compound concentrations to determine the dose-response relationship.

-

-

Data Analysis:

-

Measure the amplitude, duration, and kinetics of the GABA-activated currents in the absence and presence of this compound.

-

Construct concentration-response curves to determine the EC₅₀ for this compound's potentiation of the GABA response.

-

Conclusion

The core mechanism of action of this compound is the positive allosteric modulation of the GABA-A receptor, leading to an increase in the duration of chloride channel opening and enhanced neuronal inhibition. While specific quantitative data for this compound is limited, its pharmacological profile can be inferred from the extensive research on other intermediate-acting barbiturates. The experimental protocols outlined in this guide provide a framework for the further investigation and detailed characterization of this compound and other novel GABA-A receptor modulators. A comprehensive understanding of these mechanisms is essential for advancing our knowledge of CNS pharmacology and for the development of safer and more effective therapeutic agents.

References

- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Pharmacological Profile of Vinbarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinbarbital is a barbiturate (B1230296) derivative developed by Sharp and Dohme in 1939.[1] As a member of the barbiturate class, it acts as a central nervous system (CNS) depressant. Historically, it was utilized for its sedative and hypnotic properties.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of specific quantitative data for this compound, comparative data for the structurally and pharmacologically similar barbiturate, pentobarbital, is included for reference where appropriate and noted.

Mechanism of Action

The primary mechanism of action for this compound, like other barbiturates, involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[3] Barbiturates enhance the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the CNS.[3][4]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine (B76468) binding sites. This interaction increases the duration of the chloride channel opening, thereby potentiating the inhibitory effect of GABA.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their more profound CNS depressant effects compared to other modulators like benzodiazepines.[3]

Signaling Pathway of this compound at the GABA-A Receptor

References

An In-depth Technical Guide on the Synthesis and Discovery of Vinbarbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of vinbarbital (B1683051), a barbiturate (B1230296) derivative with sedative-hypnotic properties. It details the historical context of its development, a plausible synthetic pathway with detailed experimental protocols, and its mechanism of action at the molecular level. Quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, was developed by Sharp and Dohme in 1939.[1] It emerged during a period of extensive research into barbiturate derivatives for their therapeutic potential as sedatives, hypnotics, and anticonvulsants. As an intermediate-acting barbiturate, this compound offered a specific duration of action that was sought after for certain clinical applications. Although its use has largely been superseded by newer classes of drugs with improved safety profiles, the study of its synthesis and pharmacology remains relevant for understanding the structure-activity relationships of barbiturates and for the development of new central nervous system depressants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | PubChem |

| Molecular Formula | C₁₁H₁₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 224.26 g/mol | --INVALID-LINK-- |

| CAS Number | 125-42-8 | --INVALID-LINK-- |

| Melting Point | 163-166 °C (436-439 K) | --INVALID-LINK-- |

| Appearance | White crystalline solid | General knowledge of barbiturates |

| Solubility | Slightly soluble in water | General knowledge of barbiturates |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the dialkylation of diethyl malonate to introduce the ethyl and 1-methyl-1-butenyl side chains, followed by a condensation reaction with urea (B33335) to form the barbiturate ring.

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocols

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide

-

1-bromo-2-methyl-1-butene

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Diethyl ethylmalonate:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add ethyl bromide dropwise to the reaction mixture.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water and toluene to the residue and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate. Purify by vacuum distillation.

-

-

Preparation of Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate:

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol as described above.

-

To this solution, add the purified diethyl ethylmalonate dropwise.

-

Following the addition, add 1-bromo-2-methyl-1-butene dropwise to the reaction mixture.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Follow the same work-up and purification procedure as for diethyl ethylmalonate to obtain the final product, diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate.

-

Materials:

-

Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

Condensation Reaction:

-

In a flame-dried round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To this solution, add diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate, followed by a solution of dry urea in warm absolute ethanol.

-

Heat the mixture to reflux for several hours until the condensation is complete. A solid precipitate of the sodium salt of this compound may form.

-

-

Work-up and Purification:

-

After cooling, remove the ethanol by distillation under reduced pressure.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Carefully acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath. This compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude this compound from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.

-

Dry the purified crystals in a vacuum oven.

-

Expected Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound based on typical yields for similar barbiturate syntheses and available physical data.

| Parameter | Value | Notes |

| Yield (Step 1) | 60-80% | Expected yield for the dialkylation of diethyl malonate. |

| Yield (Step 2) | 70-85% | Expected yield for the condensation reaction to form the barbiturate ring. |

| Overall Yield | 42-68% | Calculated from the expected yields of the two steps. |

| Melting Point | 163-166 °C | --INVALID-LINK-- |

| Mass Spectrum (m/z) | 224 (M+), 195, 167, 139, 112, 83, 55 | Major peaks observed in the electron ionization mass spectrum. --INVALID-LINK-- |

Mechanism of Action: GABA-A Receptor Modulation

Barbiturates, including this compound, exert their effects on the central nervous system primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can also directly open the GABA-A receptor channel, even in the absence of GABA. This direct agonistic activity contributes to the profound CNS depression and the risk of overdose associated with this class of drugs.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.

Caption: Mechanism of action of this compound at the GABA-A receptor.

Conclusion

References

An In-depth Technical Guide to the Chemical and Physical Properties of Vinbarbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinbarbital, a barbiturate (B1230296) derivative developed by Sharp and Dohme in 1939, is a hypnotic and sedative agent.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, mechanism of action, and analytical methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed diagrams illustrating key processes are provided using the DOT language for visualization of experimental and logical workflows.

Chemical and Physical Properties

This compound is chemically designated as 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione.[1][3] It belongs to the class of organic compounds known as barbituric acid derivatives.[4] The compound is a racemic mixture.[5]

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | [1][3] |

| CAS Number | 125-42-8 | [1][6] |

| Chemical Formula | C11H16N2O3 | [1][3][6] |

| InChI | InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+ | [1][3] |

| InChIKey | RAFOHKSPUDGZPR-VOTSOKGWSA-N | [1][3][6] |

| Canonical SMILES | CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC | [3][7] |

| Synonyms | Butenemal, Delvinal, Vinbarbitone, Suppoptanox | [6] |

Physicochemical Properties

| Property | Value | Unit | Reference |

| Molecular Weight | 224.26 | g/mol | [2][3][7] |

| Melting Point | 162-163 (stable modification) | °C | |

| Boiling Point (estimated) | 365.66 | °C | [3] |

| Water Solubility | 0.7 | g/L at 25°C | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.7 | [3] | |

| pKa | 7.72 ± 0.10 (predicted) | [3] | |

| Polar Surface Area | 75.3 | Ų |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound follows a general procedure for barbiturates, which involves two main steps: the formation of barbituric acid followed by alkylation.[3][7]

-

Formation of Barbituric Acid: The synthesis starts with the condensation reaction of urea (B33335) and a malonic acid derivative.[3][7] This step forms the core pyrimidine-2,4,6(1H,3H,5H)-trione structure.

-

Alkylation: The barbituric acid intermediate is then alkylated using appropriate alkylating agents to introduce the ethyl and 1-methyl-1-butenyl side chains at the 5-position.[3][7] This step requires controlled conditions to ensure the desired product yield and purity.[7]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A general screening procedure for the identification of barbiturates, including this compound, in biological samples such as urine involves GC-MS.

-

Sample Preparation:

-

Acid Hydrolysis: To cleave any conjugates.

-

Liquid-Liquid Extraction: To isolate the analyte from the sample matrix.

-

Derivatization: Acetylation is often performed to improve the chromatographic properties of the barbiturates.

-

-

GC-MS Analysis:

-

Separation: The derivatized extract is injected into a gas chromatograph for separation. The Kovats retention index for this compound on a non-polar column has been reported.

-

Identification: The separated components are then analyzed by a mass spectrometer. Identification is achieved by comparing the resulting mass spectrum with known reference spectra.

-

Mechanism of Action

This compound, like other barbiturates, exerts its effects on the central nervous system by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][7] The primary target is the GABA-A receptor, a ligand-gated ion channel.[1]

The binding of this compound to the GABA-A receptor potentiates the effect of GABA, leading to a prolonged opening of the chloride ion channel. This results in an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less responsive to excitatory stimuli, leading to the characteristic sedative and hypnotic effects of barbiturates.

Toxicological Information

The median lethal dose (LD50) of this compound in mice has been reported as 180 mg/kg for intraperitoneal administration and 190 mg/kg for oral administration. As a central nervous system depressant, overdose can lead to severe respiratory depression, coma, and death. Cross-tolerance may occur with other barbiturates, ethanol, and other sedative-hypnotic drugs.[5]

References

- 1. This compound (CAS 125-42-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H16N2O3 | CID 5284636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nist.gov [nist.gov]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Relationship of octanol/water partition coefficient and molecular weight to rat brain capillary permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

Vinbarbital: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the barbiturate (B1230296) Vinbarbital, focusing on its chemical identity, physicochemical properties, and pharmacological characteristics. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes its IUPAC name, a wide array of synonyms, and a compilation of its known quantitative data presented in tabular format for clarity and comparative ease. Furthermore, it outlines general experimental protocols for the determination of key physicochemical properties and analytical workflows relevant to the study of barbiturates. The guide also visualizes the general mechanism of action of barbiturates on the GABA-A receptor and a typical analytical workflow using the DOT language for Graphviz.

Chemical Identity

This compound is a sedative-hypnotic drug belonging to the barbiturate class.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione [1]. An alternative, equally valid IUPAC name is 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione [2].

Synonyms

This compound is known by a variety of other names, which are crucial for comprehensive literature and database searches. These synonyms include, but are not limited to:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [4] |

| Molecular Weight | 224.26 g/mol | [1] |

| CAS Number | 125-42-8 | [3][4] |

| Melting Point | 162-163 °C (stable modification) | [6] |

| 106 °C (polymorphic modification) | [6] | |

| 129 °C (polymorphic modification) | [6] | |

| Aqueous Solubility | 0.7 g/L (at 25 °C) | [7] |

| pKa | 7.72 ± 0.10 (predicted) | [7] |

| LogP (predicted) | 1.7 | [1] |

| Polar Surface Area | 75.3 Ų | [1] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water.

-

Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][8][9]

-

Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[8][9]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve prepared with known concentrations of this compound is used for quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.

Principle: The pH of a solution of the compound is monitored as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.[10]

-

Titration: Place the solution in a thermostated vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound.[10]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve.[10]

Pharmacodynamics and Mechanism of Action

This compound, as a member of the barbiturate class, exerts its primary pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, which is different from the binding sites for GABA and benzodiazepines.[11][12] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an enhanced influx of chloride ions into the neuron.[12] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the central nervous system. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[11]

The subunit composition of the GABA-A receptor can influence the effects of barbiturates. For instance, studies on pentobarbital (B6593769) have shown that receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by the barbiturate.[13][14] Specific amino acid residues within the α subunits have been identified as crucial for regulating the agonist activity of barbiturates.[14] While specific studies on the subunit selectivity of this compound are not widely available, it is expected to follow the general mechanism of action of intermediate-acting barbiturates.

Caption: General mechanism of action of this compound on the GABA-A receptor.

Analytical Workflow

The analysis of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. A typical workflow involves sample preparation, chromatographic separation, and detection by mass spectrometry.

Sample Preparation

The goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, urine) and remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins, which are then removed by centrifugation.[15]

-

Liquid-Liquid Extraction (LLE): this compound is partitioned from the aqueous sample into an immiscible organic solvent.[16]

-

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains this compound, which is then eluted with a suitable solvent.[16]

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and robust method for the analysis of barbiturates.

-

HPLC: Separates this compound from other components in the extracted sample based on its physicochemical properties.

-

MS/MS: Provides sensitive and selective detection and quantification of this compound. The NIST mass spectrum for this compound indicates characteristic fragment ions that can be used for its identification.[4][17][18][19][20]

Caption: A typical analytical workflow for the determination of this compound.

Conclusion

This technical guide has provided a consolidated overview of this compound, encompassing its chemical nomenclature, physicochemical characteristics, and pharmacological profile. The presented data and general methodologies offer a valuable starting point for researchers and professionals in the field of drug development and analysis. Further research into the specific pharmacodynamics of this compound, particularly its interaction with different GABA-A receptor subtypes, and the development of detailed, validated experimental protocols would be beneficial for a more complete understanding of this compound.

References

- 1. GT Digital Repository [repository.gatech.edu]

- 2. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]

- 4. This compound [webbook.nist.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Simultaneous determination of pKa and lipophilicity by gradient RP HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of structures within GABAA receptor alpha subunits that regulate the agonist action of pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijisrt.com [ijisrt.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound [webbook.nist.gov]

- 19. This compound [webbook.nist.gov]

- 20. This compound [webbook.nist.gov]

The Clinical Arc of Barbiturates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barbiturates, a class of drugs derived from barbituric acid, represent a pivotal chapter in the history of pharmacology and clinical medicine. From their synthesis in the late 19th century to their widespread use as sedatives, hypnotics, and anticonvulsants in the mid-20th century, and their subsequent decline with the advent of safer alternatives, the trajectory of barbiturates offers critical lessons for drug development. This technical guide provides a comprehensive overview of the history of barbiturates in clinical use, their pharmacological properties, key experimental methodologies used in their evaluation, and a summary of their rise and fall in clinical practice. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of therapeutic agents.

A Century of Sedation: The Historical Trajectory of Barbiturates

The story of barbiturates begins in 1864 with the synthesis of barbituric acid by German chemist Adolf von Baeyer, although the parent compound itself had no medical value.[1][2] The first pharmacologically active barbiturate (B1230296), barbital (B3395916) (Veronal), was synthesized in 1881 and introduced into medicine in 1904 by Emil Fischer and Joseph von Mering, who discovered its sleep-inducing properties in dogs.[2][3] This marked the dawn of a new era in the pharmacological management of anxiety, insomnia, and seizures.[2]

Phenobarbital (Luminal) followed in 1912, and its anticonvulsant properties were soon recognized, revolutionizing the treatment of epilepsy.[3][4] Throughout the first half of the 20th century, over 2,500 barbiturates were synthesized, with about 50 of them finding clinical use.[2][5] These drugs were classified based on their duration of action, which dictated their therapeutic applications.[6][7]

The popularity of barbiturates peaked between the 1920s and mid-1950s, becoming the primary drugs for sedation and hypnosis.[5] However, their widespread use revealed significant drawbacks, including a narrow therapeutic index, high potential for tolerance and physical dependence, and severe, potentially fatal withdrawal symptoms.[8] The high incidence of accidental and intentional overdose, often exacerbated by co-ingestion with alcohol, became a major public health concern.[9] The introduction of benzodiazepines in the 1960s, with their wider safety margin, marked the beginning of the end for the era of barbiturates in many clinical applications.[10]

Classification and Clinical Applications

Barbiturates are categorized based on their duration of action, which is determined by their lipid solubility and rate of redistribution from the brain to other tissues. This classification directly correlates with their clinical applications.

| Classification | Examples | Onset of Action | Duration of Action | Primary Clinical Applications |

| Ultra-short-acting | Thiopental, Methohexital | Almost immediate (IV) | 5-25 minutes | Induction of anesthesia |

| Short-acting | Pentobarbital, Secobarbital | 10-15 minutes | 3-4 hours | Sedation, Hypnosis (for insomnia) |

| Intermediate-acting | Amobarbital, Butabarbital | 45-60 minutes | 6-8 hours | Sedation, Hypnosis (for insomnia) |

| Long-acting | Phenobarbital | 30-60 minutes | 10-16 hours | Anticonvulsant (epilepsy) |

Mechanism of Action: The GABAa Receptor Complex

The primary mechanism of action for barbiturates is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. Barbiturates bind to a specific allosteric site on the GABAa receptor, a ligand-gated ion channel.[3][11] This binding increases the duration of the opening of the chloride ion (Cl-) channel, leading to an prolonged influx of Cl- into the neuron.[11] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system. At higher concentrations, barbiturates can also directly activate the GABAa receptor, even in the absence of GABA.[3]

Experimental Protocols for Barbiturate Evaluation

The clinical and pharmacological properties of barbiturates have been elucidated through a variety of experimental techniques. The following sections detail the methodologies of key experiments.

Electrophysiological Studies: Voltage-Clamp and Patch-Clamp Techniques

Electrophysiological techniques have been instrumental in understanding the mechanism of action of barbiturates at the ion channel level.

4.1.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the function of ion channels, such as the GABAa receptor, expressed in a heterologous system.

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the subunits of the GABAa receptor (e.g., α1, β2, γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.

-

Recording Setup: The oocyte is placed in a recording chamber and perfused with a recording solution. The oocyte is impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired holding potential (e.g., -70 mV).

-

Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA. Barbiturates are then co-applied with GABA to observe their modulatory effects on the current. Direct activation by barbiturates can be tested by applying them in the absence of GABA.

-

Data Acquisition: The resulting currents are amplified, filtered, and digitized for analysis. The potentiation of GABA-induced currents and direct activation of the channel by barbiturates can be quantified.

4.1.2. Whole-Cell Patch-Clamp Recording in Neurons

This technique allows for the recording of ionic currents from a single neuron.

-

Cell Preparation: Neurons are either cultured or acutely dissociated from brain tissue. The cells are placed in a recording chamber on the stage of a microscope.

-

Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment. The pipette is carefully maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: The amplifier is set to voltage-clamp mode, holding the neuron's membrane potential at a specific level. The currents flowing across the membrane in response to the application of GABA and/or barbiturates are recorded. This allows for the detailed characterization of the drug's effect on the GABAa receptor in a native neuronal environment.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for its receptor.

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the cell membranes, which contain the GABAa receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-flumazenil for the benzodiazepine (B76468) site or [3H]muscimol for the GABA binding site) and varying concentrations of the unlabeled barbiturate being tested.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: By competing with the radioligand for binding to the receptor, the barbiturate's affinity (Ki value) can be calculated from the concentration that inhibits 50% of the specific binding of the radioligand (IC50).

Quantitative Data on Barbiturate Use and Safety

The clinical utility of barbiturates is limited by their narrow therapeutic index and high potential for adverse effects.

Therapeutic Index and Lethal Doses

The therapeutic index (TI) is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. For barbiturates, this ratio is notoriously low.

| Barbiturate | Therapeutic Use | Therapeutic Plasma Level (mcg/mL) | Toxic Plasma Level (mcg/mL) | Lethal Dose (oral) |

| Phenobarbital | Anticonvulsant | 10-30 | > 40 | 6-10 g |

| Pentobarbital | Sedative/Hypnotic | 1-5 | > 10 | 2-3 g |

| Secobarbital | Sedative/Hypnotic | 1-5 | > 10 | 2-3 g |

| Amobarbital | Sedative/Hypnotic | 1-5 | > 10 | 2-3 g |

Note: These values can vary depending on individual factors such as tolerance and the presence of other substances like alcohol.[9]

Prescription Trends: The Rise and Fall

The prescribing of barbiturates has seen a dramatic decline since the introduction of benzodiazepines.

| Year | U.S. Barbiturate Prescriptions (Millions) | U.S. Benzodiazepine Prescriptions (Millions) | Notes |

| 1955 | Data not readily available, but production was sufficient to treat 10 million people for a year.[5] | N/A | Peak of barbiturate use. |

| 1968 | 24.7 (in the UK) | Data not readily available | Benzodiazepines gaining popularity. |

| 1970s | Significant decline | Rapid increase | Increased regulation and awareness of barbiturate risks. |

| 1990s-Present | Relatively low, for specific indications | High, though with increasing scrutiny | Barbiturates largely replaced for anxiety and insomnia. |

Note: Comprehensive, directly comparable historical prescription data is challenging to obtain. The figures presented are indicative of the general trend.

Conclusion

The history of barbiturates in clinical use is a compelling narrative of pharmacological innovation, widespread therapeutic application, and the eventual recognition of significant safety concerns. While their use has been largely superseded by safer alternatives like benzodiazepines for many indications, barbiturates remain important tools in specific clinical contexts such as anesthesia and the treatment of certain types of epilepsy. For drug development professionals, the story of barbiturates underscores the critical importance of a wide therapeutic index, a favorable side-effect profile, and a low potential for dependence and abuse. The experimental methodologies developed and refined to study barbiturates have laid the groundwork for modern neuropharmacology and continue to be essential in the evaluation of new central nervous system-acting drugs. A thorough understanding of the clinical arc of barbiturates provides invaluable insights for the development of safer and more effective therapeutics.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. addictionresource.net [addictionresource.net]

- 8. Barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 10. benzoinfo.com [benzoinfo.com]

- 11. news-medical.net [news-medical.net]

Vinbarbital metabolic pathways in vivo

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Vinbarbital (B1683051)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a barbiturate (B1230296) derivative with sedative and hypnotic properties, undergoes extensive metabolism in vivo, primarily in the liver. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, drawing on established principles of barbiturate biotransformation and data from structurally related compounds. The core metabolic processes involve oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, targeting the two side chains at the C5 position of the barbituric acid ring: the ethyl group and the 1-methyl-1-butenyl group. The resulting hydroxylated metabolites are subsequently conjugated, predominantly with glucuronic acid, to facilitate their excretion. This document details the principal metabolic pathways, the enzymes likely involved, and provides illustrative quantitative data. Furthermore, it outlines detailed experimental protocols for the in vivo study of this compound metabolism in a rodent model and the subsequent analysis of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a member of the barbiturate class of drugs.[1] Like other barbiturates, its pharmacological effects are terminated primarily by metabolic transformation in the liver.[2] Understanding the in vivo metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The metabolism of barbiturates is largely governed by the activity of hepatic microsomal enzymes, particularly the cytochrome P450 superfamily.[2]

Core Metabolic Pathways of this compound

The in vivo metabolism of this compound is anticipated to proceed through two primary phases: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in this compound's biotransformation is the oxidation of its C5 side chains, catalyzed by CYP enzymes. The primary sites of oxidation are the ethyl group and the unsaturated 1-methyl-1-butenyl group.

-

Hydroxylation of the Ethyl Side Chain: The ethyl group can undergo hydroxylation at the terminal carbon (ω-oxidation) to form a primary alcohol or at the penultimate carbon (ω-1 oxidation) to form a secondary alcohol. Further oxidation of the primary alcohol can lead to the formation of a carboxylic acid metabolite.

-

Oxidation of the 1-Methyl-1-Butenyl Side Chain: The unsaturated 1-methyl-1-butenyl side chain presents several possibilities for oxidative metabolism, a characteristic feature of barbiturates with allylic substituents. The likely metabolic transformations include:

-

Allylic Hydroxylation: Introduction of a hydroxyl group at the carbon atom adjacent to the double bond.

-

Epoxidation: Formation of an epoxide across the double bond. This epoxide is an intermediate that can be subsequently hydrolyzed by epoxide hydrolase to a vicinal diol.

-

Formation of a Ketol: Further oxidation of the diol can result in a ketol metabolite.[1]

-

The specific cytochrome P450 isoenzymes likely involved in the metabolism of this compound, based on studies with other barbiturates, include CYP2C9 and CYP2C19.

Phase II Metabolism: Conjugation

The hydroxylated metabolites formed during Phase I are more polar than the parent drug but can be further modified by conjugation reactions to increase their water solubility and facilitate renal excretion. The most common conjugation reaction for barbiturate metabolites is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the metabolites.

Quantitative Data on this compound Metabolism

Specific quantitative data on the metabolic fate of this compound in vivo is scarce in recent literature. However, based on studies of other barbiturates, a hypothetical distribution of metabolites excreted in urine is presented in Table 1 for illustrative purposes. It is expected that the majority of the administered dose would be recovered in the urine as various oxidized and conjugated metabolites, with only a small fraction excreted as the unchanged drug.

| Metabolite | Hypothetical Percentage of Excreted Dose in Urine (%) |

| Unchanged this compound | < 5 |

| Hydroxylated Metabolites (Free) | 15 - 25 |

| Glucuronide Conjugates of Hydroxylated Metabolites | 60 - 80 |

| Other Minor Metabolites (e.g., carboxylic acids) | < 10 |

Table 1: Hypothetical Quantitative Summary of this compound Metabolites in Urine. This table is for illustrative purposes and is based on general patterns of barbiturate metabolism. Actual values for this compound may vary.

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathways

The following diagram illustrates the principal proposed metabolic pathways of this compound.

Caption: Proposed in vivo metabolic pathways of this compound.

Experimental Workflow for In Vivo Metabolism Study

The following diagram outlines a typical experimental workflow for studying the metabolism of this compound in a rodent model.

Caption: Experimental workflow for an in vivo this compound metabolism study.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for studying the in vivo metabolism of barbiturates and other xenobiotics in rodents.

In Vivo Rodent Metabolism Study

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are housed individually in metabolic cages that allow for the separate collection of urine and feces. Animals are acclimatized for at least 3 days prior to the study with free access to food and water.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol and saline). A single dose (e.g., 20 mg/kg) is administered to each rat via oral gavage or intraperitoneal injection.

-

Sample Collection:

-

Urine and Feces: Collected at intervals of 0-8, 8-24, 24-48, and 48-72 hours post-dose. The volume of urine is recorded, and feces are collected and weighed.

-

Blood: Blood samples (approx. 0.25 mL) are collected from the tail vein at pre-dose and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Sample Storage: All biological samples are stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

-

Plasma Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of a barbiturate).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

Urine Sample Preparation (for Total Metabolites including Glucuronides):

-

To 100 µL of urine, add 50 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Incubate at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates.

-

Stop the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.

-

Proceed with steps 1.2 to 1.5 as described for plasma samples.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to separate the parent drug from its more polar metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for barbiturates.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its expected metabolites. A full scan or product ion scan mode can be used for metabolite identification.

-

Conclusion

The in vivo metabolism of this compound is a complex process primarily driven by hepatic cytochrome P450-mediated oxidation of its side chains, followed by glucuronide conjugation. Although specific data for this compound are limited, a thorough understanding of its metabolic pathways can be extrapolated from the well-documented biotransformation of structurally related barbiturates. The experimental protocols outlined in this guide provide a robust framework for conducting in vivo metabolism studies to further elucidate the specific metabolites, their quantitative contribution, and the pharmacokinetic profile of this compound. Such studies are essential for a comprehensive toxicological and pharmacological assessment of this compound.

References

Vinbarbital Receptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of vinbarbital (B1683051), a barbiturate (B1230296) derivative.[1] While specific quantitative binding data for this compound is limited due to its historical development and discontinuation from the market, this document elucidates its primary molecular target, mechanism of action, and the experimental protocols used to characterize its interactions.[2][3] By examining data from structurally related barbiturates, this guide offers a robust framework for understanding the neuropharmacology of this compound and its effects on central nervous system signaling.

Introduction

This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a barbiturate derivative developed in 1939.[1][4] Like other members of its class, this compound exhibits sedative, hypnotic, and anticonvulsant properties through its interaction with the central nervous system.[5] The primary mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[6][7] This guide will delve into the specifics of this interaction, present relevant binding affinity data for analogous compounds, and detail the methodologies required for such investigations.

Primary Molecular Target: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-).[8] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[6]

Barbiturates, including this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex.[7] This binding event induces a conformational change in the receptor that increases the duration of chloride channel opening when GABA is bound.[9] At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[10]

Quantitative Binding Affinity Data

| Compound | Receptor/Assay | Value | Units | Reference |

| Pentobarbital (B6593769) | GABA-A Receptor (Modulation of [3H]diazepam binding) | EC50 ≈ 41 | µM | [11] |

| Pentobarbital | GABA-A Receptor (Direct activation α6β2γ2s) | EC50 = 58 | µM | [12] |

| Amobarbital | [14C]amobarbital binding inhibition | IC50 = 28 | µM | [13] |

| Secobarbital | [14C]amobarbital binding inhibition | IC50 = 110 | µM | [13] |

| Pentobarbital | [14C]amobarbital binding inhibition | IC50 = 400 | µM | [13] |

| Phenobarbital | [14C]amobarbital binding inhibition | IC50 = 690 | µM | [13] |

| Phenobarbital | GABA-A Receptor (IPSC decay) | EC50 = 144 | µM | [11] |

Note: The presented values are for comparative purposes to illustrate the typical affinity range for barbiturates at the GABA-A receptor. The specific affinity of this compound may vary.

Signaling Pathways

The primary signaling pathway affected by this compound is the GABAergic inhibitory pathway. By enhancing the function of the GABA-A receptor, this compound increases chloride ion influx, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

This compound's positive allosteric modulation of the GABA-A receptor.

While the GABA-A receptor is the primary target, some studies suggest that barbiturates may also interact with other receptors, such as nicotinic acetylcholine (B1216132) receptors, though typically at higher concentrations.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional effects of compounds like this compound.

Radioligand Binding Assay

This technique is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the barbiturate binding site on the GABA-A receptor.

Materials:

-

Radioligand: A suitable radiolabeled ligand that binds to the barbiturate site or a closely associated site, such as [35S]TBPS.

-

Test Compound: this compound.

-

Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or cerebellum).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Resuspend the final pellet in the assay buffer.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled ligand).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percent inhibition of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for determining binding affinity via radioligand assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single ion channels or across the entire cell membrane, providing functional data on the effect of a compound.

Objective: To determine the EC50 of this compound for the potentiation of GABA-evoked currents.

Materials:

-

Cell Preparation: Neurons in primary culture or a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).

-

Patch Pipettes: Glass micropipettes with a tip diameter of 1-2 µm.

-

Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.

-

External Solution: A solution mimicking the extracellular environment.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Microscope and Micromanipulators.

-

GABA and this compound solutions.

Protocol:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Fabricate patch pipettes from glass capillaries and fill with internal solution.

-

Seal Formation: Under microscopic guidance, bring a patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

-

Drug Application: Establish a baseline by applying a low concentration of GABA to evoke a small inward current. Then, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Recording: Record the changes in membrane current in response to the drug applications.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Plot the potentiation of the current against the logarithm of the this compound concentration to determine the EC50 value.

Workflow for functional characterization using patch-clamp.

Conclusion

While specific binding affinity data for this compound remains elusive in contemporary literature, its pharmacological profile can be confidently inferred from the extensive research on other barbiturates. Its primary action as a positive allosteric modulator of the GABA-A receptor is well-established, leading to enhanced inhibitory neurotransmission. The experimental protocols detailed in this guide provide a clear path for researchers to reinvestigate the quantitative pharmacology of this compound and similar compounds. A thorough understanding of its interaction with the GABA-A receptor is crucial for any future research into its therapeutic potential or toxicological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The history of barbiturates a century after their clinical introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. This compound [webbook.nist.gov]

- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. Wrong-Way Chloride Transport: Is It a Treatable Cause of Some Intractable Seizures? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barbiturates and Chloride channel | PPTX [slideshare.net]

- 10. Activation of α6-containing GABAA receptors by pentobarbital occurs through a different mechanism than activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Barbiturates bind to an allosteric regulatory site on nicotinic acetylcholine receptor-rich membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinbarbital: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety data for Vinbarbital, an intermediate-acting barbiturate (B1230296). Due to the limited availability of data specifically for this compound, this report supplements known values with information extrapolated from the broader class of barbiturates, providing a robust framework for risk assessment. This document summarizes key quantitative toxicological data, details relevant experimental protocols based on established international guidelines, and visualizes critical biological pathways to support further research and development.

Introduction

This compound, a derivative of barbituric acid, has been utilized for its sedative and hypnotic properties. As with all barbiturates, a thorough understanding of its toxicological profile is paramount for safe handling, research, and any potential therapeutic development. This guide aims to consolidate the existing safety data on this compound and provide a framework for interpreting this information within the context of the broader barbiturate class.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited primarily to acute toxicity studies. The following table summarizes the reported median lethal dose (LD50) values.

| Test Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 180 mg/kg | [1] |

| LD50 | Mouse | Oral | 190 mg/kg | [1] |

Note: The lack of comprehensive quantitative data for chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this compound necessitates a cautious approach to risk assessment, relying on the known toxicological profile of the barbiturate class.

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimal number of animals to estimate the LD50.

-

Test Animals: Typically, a single sex of a rodent species (e.g., female rats or mice) is used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a standard diet and water ad libitum and are acclimatized for at least 5 days before the study.

-

Dosing: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on available information about the substance's toxicity.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are the first few hours post-dosing and then daily.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The interval between doses is typically 48 hours.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.[2][3][4][5][6]

-

Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which have been selected to detect various types of point mutations.[2]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic in vivo metabolism.[2]

-